molecular formula C24H27N5O3S2 B12144680 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B12144680
M. Wt: 497.6 g/mol
InChI Key: ZOPDXKJAKHQOCU-JXAWBTAJSA-N
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Description

1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves multiple steps, each requiring specific conditions and reagents The process typically begins with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-a]pyrimidine coreEach step requires careful control of temperature, pH, and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiazolidinone, pyrido[1,2-a]pyrimidine, or piperidine moieties. Examples include:

Uniqueness

What sets 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide apart is its combination of multiple heterocyclic rings, which gives it unique chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development .

Properties

Molecular Formula

C24H27N5O3S2

Molecular Weight

497.6 g/mol

IUPAC Name

1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H27N5O3S2/c25-20(30)15-9-12-27(13-10-15)21-17(22(31)28-11-5-4-8-19(28)26-21)14-18-23(32)29(24(33)34-18)16-6-2-1-3-7-16/h4-5,8,11,14-16H,1-3,6-7,9-10,12-13H2,(H2,25,30)/b18-14-

InChI Key

ZOPDXKJAKHQOCU-JXAWBTAJSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCC(CC5)C(=O)N)SC2=S

Origin of Product

United States

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